

# spectral data for 2-Bromo-6-chloro-4-methylpyridine

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## Compound of Interest

Compound Name: 2-Bromo-6-chloro-4-methylpyridine

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An In-Depth Technical Guide to the Spectral Analysis of **2-Bromo-6-chloro-4-methylpyridine**

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the spectral characterization of **2-Bromo-6-chloro-4-methylpyridine** (CAS No. 157329-89-0). As a key halogenated pyridine intermediate, this compound is instrumental in the synthesis of novel pharmaceuticals and agrochemicals.<sup>[1]</sup> A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural verification.

This document provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for **2-Bromo-6-chloro-4-methylpyridine**. While direct, publicly archived experimental spectra for this specific molecule are limited, the data herein are predicted based on foundational spectroscopic principles and comparative analysis with structurally similar compounds.<sup>[2]</sup> The provided protocols represent field-proven, best-practice methodologies for data acquisition and analysis.

## Molecular Structure and Properties

**2-Bromo-6-chloro-4-methylpyridine** is a substituted picoline featuring two different halogen atoms on the pyridine ring. Its unique electronic and steric properties make it a valuable building block in synthetic chemistry.<sup>[1]</sup>

- Molecular Formula: C<sub>6</sub>H<sub>5</sub>BrClN[3]
- Molecular Weight: 206.47 g/mol [3]
- Appearance: White to light yellow solid[1]
- Synonyms: 2-Bromo-6-chloro-4-picoline[1]

Below is the chemical structure with standardized numbering for spectral assignments.

Caption: Molecular structure of **2-Bromo-6-chloro-4-methylpyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the fundamental carbon-hydrogen framework of the molecule. For this compound, a deuterated solvent such as Chloroform-d (CDCl<sub>3</sub>) is standard for analysis.

The proton NMR spectrum is anticipated to be simple, showing two signals in the aromatic region and one in the aliphatic region. The electron-withdrawing nature of the nitrogen and halogen atoms significantly deshields the ring protons, shifting them downfield.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Rationale for Assignment
H-3	~7.3 - 7.5	Singlet (s)	This proton is adjacent to two substituted carbons (C2 and C4), eliminating typical ortho-coupling. Any meta-coupling would be minimal.
H-5	~7.1 - 7.3	Singlet (s)	Similar to H-3, this proton is flanked by substituted carbons (C4 and C6), resulting in a singlet. Its slightly upfield shift relative to H-3 is due to being ortho to the electron-donating methyl group.
-CH <sub>3</sub> (H-7)	~2.4 - 2.6	Singlet (s)	The methyl protons are not coupled to any other protons and appear as a characteristic sharp singlet in the aliphatic region.

Six distinct signals are expected in the <sup>13</sup>C NMR spectrum, corresponding to the five carbons of the pyridine ring and the single methyl carbon. The carbons directly bonded to electronegative atoms (N, Br, Cl) will be the most downfield.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale for Assignment
C-2	~142 - 145	Directly attached to both the ring nitrogen and bromine, resulting in significant deshielding.
C-6	~150 - 153	Directly attached to both the ring nitrogen and chlorine. Chlorine's electronegativity causes a strong downfield shift.
C-4	~148 - 151	The methyl-substituted carbon. Its chemical shift is influenced by the attached methyl group and its position relative to the nitrogen.
C-3	~126 - 129	An unsubstituted aromatic carbon, its shift is influenced by the adjacent bromo and methyl-substituted carbons.
C-5	~124 - 127	An unsubstituted aromatic carbon, its shift is influenced by the adjacent chloro and methyl-substituted carbons.
-CH <sub>3</sub> (C-7)	~18 - 22	A typical chemical shift for a methyl group attached to an aromatic ring.

Caption: Standard workflow for NMR spectral acquisition and analysis.

Methodology:

- Sample Preparation: Accurately weigh 10-20 mg of **2-Bromo-6-chloro-4-methylpyridine** and dissolve it in approximately 0.7 mL of Chloroform-d ( $\text{CDCl}_3$ ) within a 5 mm NMR tube.[4]
- Instrumental Setup: Utilize an NMR spectrometer with a field strength of 400 MHz or higher. Insert the sample, lock onto the deuterium signal of the solvent, and perform shimming to optimize magnetic field homogeneity.[4]
- Data Acquisition:
  - For  $^1\text{H}$  NMR, acquire data using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence (e.g., zpg30) to simplify the spectrum to singlets for each carbon.
- Data Processing: The raw data (Free Induction Decay) should be processed with a Fourier transform. Apply phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak of  $\text{CDCl}_3$  as a reference ( $^1\text{H}$ : 7.26 ppm,  $^{13}\text{C}$ : 77.16 ppm).[2]
- Analysis: Integrate the peaks in the  $^1\text{H}$  spectrum to confirm proton ratios. Analyze chemical shifts and multiplicities to assign signals to the corresponding nuclei in the molecular structure.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for this volatile molecule.

The mass spectrum will be distinguished by a complex molecular ion region due to the natural isotopic abundances of bromine ( $^{79}\text{Br}$ : ~50.7%,  $^{81}\text{Br}$ : ~49.3%) and chlorine ( $^{35}\text{Cl}$ : ~75.8%,  $^{37}\text{Cl}$ : ~24.2%).

Ion	Predicted m/z	Description & Expected Relative Intensity
[M] <sup>+</sup>	205	Molecular ion with <sup>79</sup> Br and <sup>35</sup> Cl. This is the base peak of the molecular ion cluster.
[M+2] <sup>+</sup>	207	Molecular ion with <sup>81</sup> Br/ <sup>35</sup> Cl or <sup>79</sup> Br/ <sup>37</sup> Cl. Expected intensity is ~128% of the M <sup>+</sup> peak.
[M+4] <sup>+</sup>	209	Molecular ion with <sup>81</sup> Br and <sup>37</sup> Cl. Expected intensity is ~48% of the M <sup>+</sup> peak.
[M-CH <sub>3</sub> ] <sup>+</sup>	190/192/194	Fragment from the loss of the methyl group, retaining the Br/Cl isotopic pattern.
[M-Cl] <sup>+</sup>	170/172	Fragment from the loss of the chlorine atom, showing the characteristic bromine isotope pattern (1:1 ratio).
[M-Br] <sup>+</sup>	126/128	Fragment resulting from the loss of the bromine atom, showing the chlorine isotope pattern (3:1 ratio).

Caption: Standard workflow for GC-MS data acquisition and analysis.

#### Methodology:

- Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[\[4\]](#)
- Instrumental Setup:
  - Gas Chromatograph (GC): Use a standard non-polar capillary column (e.g., DB-5ms). Set an appropriate temperature program, such as starting at 50°C and ramping at 15°C/min to

280°C, to ensure separation and elution.[2]

- Mass Spectrometer (MS): Set the ionization mode to Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40 to 350.[2]
- Injection: Inject 1  $\mu$ L of the prepared sample solution into the GC inlet.
- Data Analysis: Identify the peak corresponding to **2-Bromo-6-chloro-4-methylpyridine** in the Total Ion Chromatogram (TIC). Extract the mass spectrum for this peak and analyze the molecular ion cluster and fragmentation patterns to confirm the structure.

## Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum will show characteristic absorption bands for the aromatic ring and its substituents.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Description
C-H stretch (aromatic)	3050 - 3150	Stretching vibrations of the C-H bonds on the pyridine ring.
C-H stretch (aliphatic, -CH <sub>3</sub> )	2850 - 3000	Symmetric and asymmetric stretching of the C-H bonds in the methyl group. <a href="#">[2]</a>
C=N and C=C stretch (pyridine ring)	1550 - 1610	Ring stretching vibrations are characteristic of the aromatic system. Multiple bands are expected in this region. <a href="#">[2]</a>
C-H bend (aliphatic, -CH <sub>3</sub> )	1440 - 1470	Bending (scissoring and deformation) vibrations of the methyl group. <a href="#">[2]</a>
C-Cl stretch	700 - 850	Stretching vibration for the carbon-chlorine bond.
C-Br stretch	550 - 650	Stretching vibration for the carbon-bromine bond. The position can vary depending on the substitution pattern.

#### Methodology:

- Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal surface is clean. Acquire a background spectrum to measure the ambient atmosphere (CO<sub>2</sub>, H<sub>2</sub>O), which will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **2-Bromo-6-chloro-4-methylpyridine** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm<sup>-1</sup>.

- Data Analysis: Analyze the resulting spectrum to identify the key absorption bands. Compare these bands with the predicted values to confirm the presence of the expected functional groups.

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